molecular formula C16H12FNO B13871689 4-(4-Fluorophenyl)-1-methylindole-3-carbaldehyde

4-(4-Fluorophenyl)-1-methylindole-3-carbaldehyde

Cat. No.: B13871689
M. Wt: 253.27 g/mol
InChI Key: RQNHTSMDYLKORS-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-methylindole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1-methylindole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and indole derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including nitration, reduction, and cyclization.

    Introduction of Carbaldehyde Group: The final step involves the introduction of the carbaldehyde group at the 3-position of the indole ring. This is typically achieved through formylation reactions using reagents such as Vilsmeier-Haack reagent or other formylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1-methylindole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbaldehyde group to alcohols or other reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(4-Fluorophenyl)-1-methylindole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1-methylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins, leading to modulation of their activity.

    Pathways: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-1-methylindole-3-carbaldehyde is unique due to its specific structure, which combines the indole core with a fluorophenyl group and a carbaldehyde moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H12FNO

Molecular Weight

253.27 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-methylindole-3-carbaldehyde

InChI

InChI=1S/C16H12FNO/c1-18-9-12(10-19)16-14(3-2-4-15(16)18)11-5-7-13(17)8-6-11/h2-10H,1H3

InChI Key

RQNHTSMDYLKORS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C=CC=C21)C3=CC=C(C=C3)F)C=O

Origin of Product

United States

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